Benzquinamide Hydrochloride

Antiemetic Chemotherapy-induced nausea and vomiting Clinical trial

Sourcing Benzquinamide Hydrochloride (CAS 113-69-9) for preclinical antiemetic research? Unlike single-target 5-HT3 or D2 antagonists, this discontinued agent displays stimulus-dependent efficacy—superior in doxorubicin-induced emesis (46% preference) vs. haloperidol, with a distinct D2/D3/D4 & α2A/B/C binding profile. Use as a benchmark in novel antiemetic screening, PK improvement studies (low oral bioavailability), or resistance mechanism investigation. Ensure your study's clinical relevance by choosing the historically validated, multi-receptor tool.

Molecular Formula C22H33ClN2O5
Molecular Weight 441.0 g/mol
CAS No. 113-69-9
Cat. No. B1666701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzquinamide Hydrochloride
CAS113-69-9
Synonymsenzquinamide
benzquinamide hydrochloride
benzquinamide, (2alpha,3beta,11balpha)-isomer
Emite-con
Molecular FormulaC22H33ClN2O5
Molecular Weight441.0 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl
InChIInChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/t17-,18+,19-;/m1./s1
InChIKeyKZLNXGBVFTWMPS-CVEUAIMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzquinamide Hydrochloride Procurement Guide: Antiemetic Potency and Receptor Profile


Benzquinamide hydrochloride (CAS 113-69-9), historically marketed as Emete-con, is a discontinued antiemetic agent with a complex pharmacological profile that includes antagonism of dopamine D2, D3, and D4 receptors and binding to alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C) . Its primary clinical use was the prevention and treatment of postoperative nausea and vomiting, as well as emesis associated with cancer chemotherapy and radiation therapy [1].

Why Benzquinamide Hydrochloride Cannot Be Substituted by Other Antiemetics in Specialized Applications


Benzquinamide exhibits a unique combination of receptor interactions and therapeutic outcomes that preclude simple substitution with other antiemetics. Unlike selective 5-HT3 antagonists (e.g., ondansetron) or pure dopamine D2 antagonists (e.g., haloperidol), benzquinamide displays a multi-receptor profile that includes both dopaminergic and adrenergic activity . Furthermore, clinical evidence demonstrates agent-specific efficacy based on the emetogenic stimulus: benzquinamide shows superior performance in doxorubicin-induced emesis (46% patient preference vs. 38% for haloperidol) [1], while being less effective for cisplatin-induced emesis compared to haloperidol [2]. This stimulus-dependent efficacy profile necessitates precise selection based on the specific clinical or research context.

Quantitative Differentiation of Benzquinamide Hydrochloride Against Clinical Comparators


Chemotherapy-Specific Antiemetic Efficacy: Doxorubicin vs. Cisplatin Response

In a randomized double-blind clinical trial of 64 cancer patients, benzquinamide demonstrated agent-specific antiemetic efficacy dependent on the chemotherapeutic agent. Patient preference for benzquinamide was 46% versus 38% for haloperidol in doxorubicin-treated patients, while for cisplatin-treated patients, haloperidol was strongly preferred (78% vs. 22%) [1]. Complete relief of vomiting was achieved in 5 of 41 patients receiving benzquinamide compared to 14 of 45 patients receiving haloperidol, indicating differential potency based on the emetogenic stimulus [2].

Antiemetic Chemotherapy-induced nausea and vomiting Clinical trial

Efficacy in Patients Refractory to Prochlorperazine

In a clinical study of patients whose emesis was unrelieved by prochlorperazine (Compazine), benzquinamide provided effective relief in 29% of cases, while haloperidol was effective in 54% [1]. This demonstrates that benzquinamide retains some utility in prochlorperazine-refractory populations, though it is less effective than haloperidol in this setting.

Antiemetic Refractory emesis Clinical trial

Oral Bioavailability and Route-Dependent Pharmacokinetics

Benzquinamide exhibits incomplete oral bioavailability compared to intramuscular administration. Following oral capsule administration, benzquinamide is only 33-39% bioavailable relative to intramuscular injection [1]. The mean apparent elimination half-life is consistently 1.0-1.6 hours across all formulations (oral, intramuscular, rectal) [2]. This contrasts with many modern antiemetics (e.g., ondansetron) which have higher oral bioavailability (approximately 60%) and longer half-lives (3-6 hours) [3].

Pharmacokinetics Bioavailability Formulation

Receptor Binding Profile: Dopamine D2 vs. Alpha-2 Adrenergic Receptors

Benzquinamide exhibits a unique receptor binding profile with Ki values of 4,369 nM for dopamine D2, 574 nM for D4, and 3,592 nM for D3 receptors . In contrast, it binds with higher affinity to alpha-2 adrenergic receptor subtypes: α2A (1,365 nM), α2B (691 nM), and α2C (545 nM) . This differs from selective antiemetics like haloperidol (Ki for D2 ~1 nM) or ondansetron (5-HT3 antagonist) [1].

Receptor pharmacology Binding affinity Mechanism of action

Apomorphine-Induced Emesis Inhibition in Canine Model

In a canine model of apomorphine-induced emesis, benzquinamide demonstrated an ED50 of 0.69 mg/kg for inhibition of vomiting . Comparative data from the same study report an ED50 of 2.77 mg/kg for inhibition of conditioned avoidance response, indicating a 4-fold selectivity for antiemetic over behavioral effects .

Preclinical efficacy Animal model Emesis

Strategic Application Scenarios for Benzquinamide Hydrochloride in Research and Development


Preclinical Research on Dopamine and Adrenergic Receptor Pharmacology

Benzquinamide serves as a tool compound for investigating the interplay between dopaminergic and adrenergic signaling pathways in emesis control. Its unique binding profile to D2, D3, D4, and α2-AR subtypes (Ki values: D2 4,369 nM; α2C 545 nM) makes it useful for studying multi-receptor pharmacology. Researchers can use benzquinamide to explore the relative contributions of these pathways to antiemetic efficacy and side-effect profiles.

Comparative Efficacy Studies in Chemotherapy-Induced Emesis Models

The agent-specific efficacy of benzquinamide demonstrated in clinical trials (46% patient preference in doxorubicin-induced emesis vs. 22% in cisplatin-induced emesis) positions it as a valuable comparator in preclinical and clinical studies evaluating new antiemetic candidates. Its differential performance across chemotherapeutic agents provides a benchmark for assessing the spectrum of activity of novel compounds.

Pharmacokinetic and Formulation Development Studies

The well-characterized pharmacokinetic profile of benzquinamide—including low oral bioavailability (33-39%) and short half-life (1.0-1.6 hours) —makes it a useful reference compound for developing improved formulations or delivery systems aimed at enhancing oral bioavailability or prolonging duration of action. Researchers investigating prodrugs or novel delivery technologies can use benzquinamide as a benchmark for demonstrating improved pharmacokinetic parameters.

Investigating Mechanisms of Antiemetic Refractoriness

The documented efficacy of benzquinamide in a subset of patients refractory to prochlorperazine (29% response rate) highlights its potential as a research tool for studying mechanisms of antiemetic resistance. By comparing benzquinamide-responders versus non-responders, researchers can investigate genetic, molecular, or pharmacokinetic factors that determine differential responses to antiemetic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzquinamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.